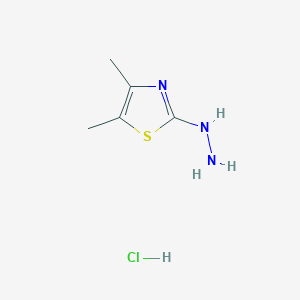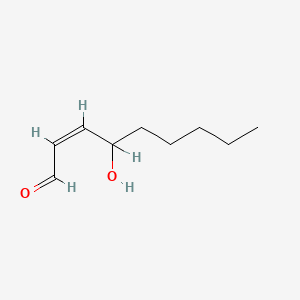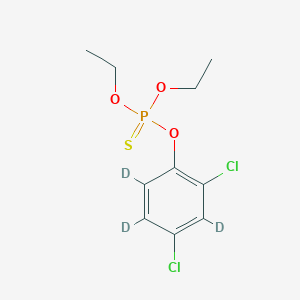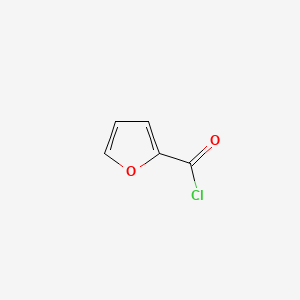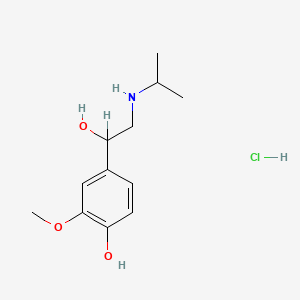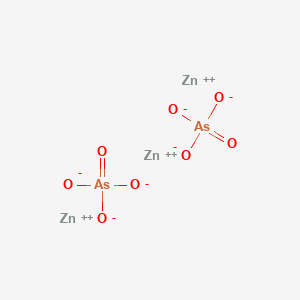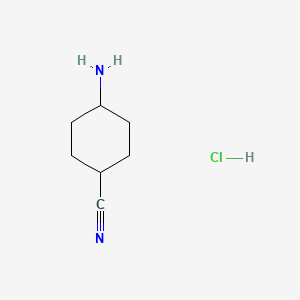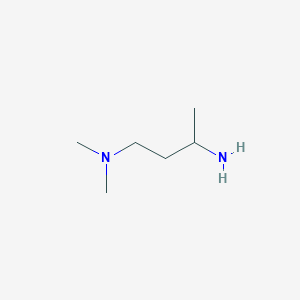
(3-Aminobutyl)dimethylamine
Descripción general
Descripción
(3-Aminobutyl)dimethylamine: is a tertiary amine with the molecular formula C6H16N2 and a molecular weight of 116.21 g/mol . It is also known by its IUPAC name N,N-dimethyl-1,3-butanediamine . This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Mecanismo De Acción
Mode of Action
For instance, primary amines can add to aldehydes and ketones to yield imines . Secondary amines can add similarly to yield enamines . These reactions are typical examples of nucleophilic addition reactions in which water is eliminated from the initially formed tetrahedral intermediate and a new C═Nu double bond is formed .
Biochemical Pathways
They can contribute to central carbon metabolism pathways, including glutaminolysis, the TCA cycle, and the pentose phosphate pathway .
Action Environment
The action of (3-Aminobutyl)dimethylamine can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use personal protective equipment when handling this compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (3-Aminobutyl)dimethylamine are not well-studied. It is known that tertiary amines like this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific biochemical context .
Cellular Effects
Tertiary amines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tertiary amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, and high doses may cause toxic or adverse effects .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Tertiary amines can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Chemical compounds can be localized to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Aminobutyl)dimethylamine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with dimethylamine under basic conditions . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
- The product, this compound, is then purified through distillation or other separation techniques.
1,3-Dibromopropane: is reacted with in the presence of a base such as .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (3-Aminobutyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines using reducing agents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
(3-Aminobutyl)dimethylamine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1,3-Butanediamine: A primary amine with similar structural features but lacks the dimethyl groups.
N,N-Dimethyl-1,3-propanediamine: Another tertiary amine with a similar backbone but different chain length.
Uniqueness: (3-Aminobutyl)dimethylamine is unique due to its specific combination of amine groups and chain length, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific nucleophilic or hydrogen-bonding characteristics.
Propiedades
IUPAC Name |
1-N,1-N-dimethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBCIULBTBLLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-87-2 | |
| Record name | (3-aminobutyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


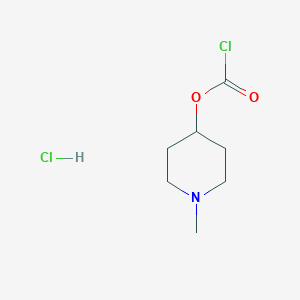

![Methyl 2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B3418728.png)

